Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914175
InChI: InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-4-7-15(17)8-5-12(11-16)6-9-15/h12H,4-10H2,1-3H3
SMILES:
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol

Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate

CAS No.:

Cat. No.: VC15914175

Molecular Formula: C15H24N2O2

Molecular Weight: 264.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate -

Specification

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
IUPAC Name tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate
Standard InChI InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-4-7-15(17)8-5-12(11-16)6-9-15/h12H,4-10H2,1-3H3
Standard InChI Key JVENRMFDIDGNBX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC12CCC(CC2)C#N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a spiro[4.5]decane skeleton, where a single carbon atom bridges a five-membered nitrogen-containing ring (azepane) and a six-membered cyclohexane ring. The tert-butyl carbamate group (-OC(O)C(CH₃)₃) occupies the 1-position of the azepane ring, while a cyano (-C≡N) substituent is located at the 8-position of the cyclohexane moiety . This arrangement imposes significant steric constraints, which influence both reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₄N₂O₂
Molecular Weight264.36 g/mol
IUPAC Nametert-Butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCCC12CCC(CC2)C#N
InChI KeyJVENRMFDIDGNBX-UHFFFAOYSA-N

The spirocyclic framework enhances conformational rigidity, making the compound a valuable scaffold for drug discovery. The Boc group acts as a protective moiety for the secondary amine, enabling selective functionalization during multi-step syntheses .

Synthesis and Reaction Pathways

Multi-Step Synthesis

Industrial production typically involves sequential reactions to assemble the spirocyclic core. A representative pathway includes:

  • Cyclohexane Ring Formation: Cyclization of a keto-ester precursor generates the six-membered ring.

  • Azepane Ring Construction: Intramolecular alkylation or reductive amination forms the nitrogen-containing ring.

  • Functionalization: Introduction of the cyano group via nucleophilic substitution or cyanation reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1LiAlH₄ reduction in THF, 0°C68%
2Pd-catalyzed cyanation, 80°C52%
3Boc protection using (Boc)₂O, DMAP89%

Notably, the tert-butyl group’s steric bulk necessitates optimized conditions to prevent side reactions, such as premature deprotection or ring-opening .

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

The compound’s spirocyclic structure is leveraged in synthesizing kinase inhibitors and neuromodulators. For example:

  • Kinase Inhibitors: The rigid scaffold aligns with ATP-binding pockets in kinases, enabling selective inhibition.

  • Antidepressants: Functionalization of the amine group yields analogs with serotonin reuptake inhibition .

Agrochemistry

Derivatives exhibit herbicidal activity by targeting plant-specific enzymes, though commercial applications remain exploratory .

ParameterRating
FlammabilityLow
ReactivityModerate
Health HazardsIrritant

Comparative Analysis with Related Spirocyclic Compounds

Structural Analogues

  • 1-Oxa-8-azaspiro[4.5]decane-8-carboxylate: Replacing nitrogen with oxygen reduces basicity, altering solubility .

  • 1-Oxo-8-azaspiro[4.5]decane-8-carboxylate: The ketone group enables diverse post-synthetic modifications .

Table 4: Physicochemical Comparison

CompoundLogPWater Solubility (mg/mL)
Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate2.10.15
1-Oxa-8-azaspiro analogue1.80.22
1-Oxo-8-azaspiro analogue1.50.08

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